molecular formula C18H19ClN4O B11490537 2-chloro-6-[(2E)-2-(4-ethoxybenzylidene)-1-ethylhydrazinyl]-4-methylpyridine-3-carbonitrile

2-chloro-6-[(2E)-2-(4-ethoxybenzylidene)-1-ethylhydrazinyl]-4-methylpyridine-3-carbonitrile

Cat. No.: B11490537
M. Wt: 342.8 g/mol
InChI Key: VVRQVGWGWXROLQ-CIAFOILYSA-N
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Description

2-CHLORO-6-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

The synthesis of 2-CHLORO-6-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Substitution reactions: Introduction of the ethoxyphenyl and ethylhydrazinyl groups through nucleophilic substitution reactions.

    Formation of the carbonitrile group: This can be achieved through reactions involving cyanide sources such as sodium cyanide or potassium cyanide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-CHLORO-6-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2-CHLORO-6-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

    Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-CHLORO-6-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 2-CHLORO-6-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE include:

    2-Chloro-6-methylpyridine: A simpler analog with a similar pyridine ring structure but lacking the additional functional groups.

    2-Chloro-4-methylpyridine: Another analog with a different substitution pattern on the pyridine ring.

    2-Chloro-5-methylpyridine: Similar to the previous compounds but with a different position of the methyl group.

The uniqueness of 2-CHLORO-6-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE lies in its complex structure, which provides multiple sites for chemical modification and potential biological activity.

Properties

Molecular Formula

C18H19ClN4O

Molecular Weight

342.8 g/mol

IUPAC Name

2-chloro-6-[[(E)-(4-ethoxyphenyl)methylideneamino]-ethylamino]-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C18H19ClN4O/c1-4-23(17-10-13(3)16(11-20)18(19)22-17)21-12-14-6-8-15(9-7-14)24-5-2/h6-10,12H,4-5H2,1-3H3/b21-12+

InChI Key

VVRQVGWGWXROLQ-CIAFOILYSA-N

Isomeric SMILES

CCN(C1=NC(=C(C(=C1)C)C#N)Cl)/N=C/C2=CC=C(C=C2)OCC

Canonical SMILES

CCN(C1=NC(=C(C(=C1)C)C#N)Cl)N=CC2=CC=C(C=C2)OCC

Origin of Product

United States

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